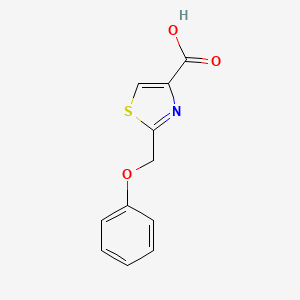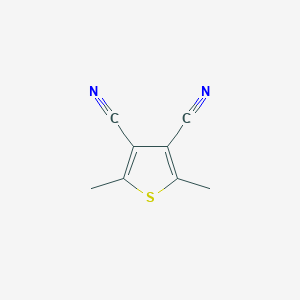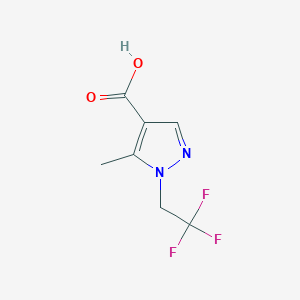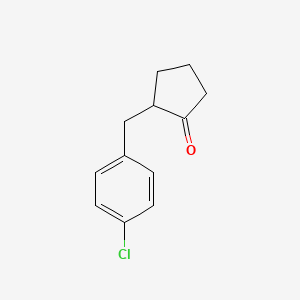
2-(4-Chlorobenzyl)cyclopentanone
Descripción general
Descripción
“2-(4-Chlorobenzyl)cyclopentanone” is a chemical compound that is a key intermediate in the production of the antifungal agent metconazole . It is also used in the preparation of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone .
Synthesis Analysis
The synthesis of “2-(4-Chlorobenzyl)cyclopentanone” involves a process where the organic phase is concentrated in vacuo to afford the title product as an oil . This process is part of the preparation of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone .Molecular Structure Analysis
The molecular structure of “2-(4-Chlorobenzyl)cyclopentanone” is similar to that of (2E)-2-(4-Chlorobenzylidene)cyclopentanone . The molecular formula is C12H11ClO, with an average mass of 206.668 Da and a monoisotopic mass of 206.049850 Da .Aplicaciones Científicas De Investigación
1. Structural Transformations in Crystals
- Application: Monitoring the structural changes in crystals during photodimerization reactions.
- Research Insight: A study explored the structural changes in a crystal of 5-benzylidene-2-(4-chlorobenzyl)cyclopentanone during a [2 + 2]-photodimerization reaction, using X-ray diffraction techniques. This research provides insights into the movements of molecules during the photoreaction process (Turowska-Tyrk, 2003).
2. Polymer Synthesis
- Application: Developing polymers from derivatives of cyclopentanone.
- Research Insight: The synthesis of poly[2,5-bis(m-nitrobenzylidene)-cyclopentanone sulphide] and theoretical studies on its monomer unit have been conducted. This type of polymerization offers a pathway for creating materials with specific properties (Abd-Alla & El-Shahawy, 1992).
3. Catalysis in Chemical Synthesis
- Application: Efficient hydrogenation and rearrangement reactions in chemical synthesis.
- Research Insight: A novel approach was demonstrated using N-doped carbon nanotube networks with confined Co nanoparticles, derived from Co2+-impregnated bulk g-C3N4, for catalyzing hydrogenation rearrangement reactions of biomass-derived furanic aldehydes to cyclopentanones (Wang et al., 2021).
4. Photophysical Properties
- Application: Investigating the photophysical properties for potential applications in photopolymerization.
- Research Insight: A study on asymmetrical benzylidene cyclopentanone dyes revealed their significant two-photon absorption cross-sections and sensitizing efficiencies in photopolymerization systems, indicating potential applications in two-photon absorption induced polymerization (Wu et al., 2008).
5. Biomass Conversion and Biofuels
- Application: Use in the conversion of biomass to biofuels.
- Research Insight: Cyclopentanone derivatives have been identified as crucial fine chemicals for various industries, including their potential role in biofuel production. Studies have shown their occurrence in pyrolysates of organic-rich shales, indicating their relevance in geochemical research and potential for biomass conversion (Jiang et al., 2018).
6. Catalytic Stability Improvement
- Application: Enhancing the stability of catalysts used in chemical reactions.
- Research Insight: Research has been conducted on improving the stability of cyclopentanone aldol condensation MgO-based catalysts by surface hydrophobization with organosilanes. This work is significant for developing more durable and efficient catalysts in chemical synthesis (Ngo et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl]cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14/h4-7,10H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLDIHWEFBYKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzyl)cyclopentanone | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


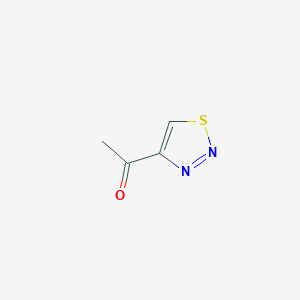

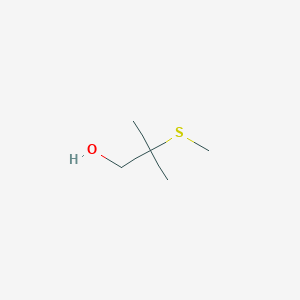



![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B3381879.png)



